methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolidine ring, a benzylidene group, and multiple tert-butyl groups, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is promoted by dimethyl sulfoxide, which acts as a solvent and a promoter . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced benzyl derivatives, and substituted thiazolidine derivatives.
Scientific Research Applications
Methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymer production and as an additive in lubricants to enhance performance.
Mechanism of Action
The mechanism of action of methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The hydroxybenzylidene group can scavenge free radicals, providing antioxidant effects. The thiazolidine ring can interact with enzymes and proteins, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Methyl [(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a thiazolidine ring and a hydroxybenzylidene group, which imparts both stability and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-20(2,3)13-8-12(9-14(17(13)24)21(4,5)6)10-15-18(25)22(19(26)28-15)11-16(23)27-7/h8-10,24H,11H2,1-7H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEHWGCTFBMADG-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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